5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
Description
Historical Development of Thienopyridine Research
The historical development of thienopyridine research traces its origins to fundamental observations in platelet biology during the early 1960s. In 1960, Hellem made the pivotal observation that a small molecule lost from red cells caused platelets to adhere to glass. This discovery laid the groundwork for understanding adenosine diphosphate-mediated platelet activation mechanisms. During the subsequent year, Øllgaard demonstrated that this small molecule caused platelet aggregation, and it was definitively identified as adenosine diphosphate in Owren's laboratory.
The development of the aggregometer in Gustav Born's laboratory in 1962 provided a light transmission technique for assessing and recording the rate and extent of aggregation, establishing a methodology that remains widely used in contemporary research. Born and his colleagues utilized this instrumentation in detailed investigations of platelet changes during adenosine diphosphate-induced aggregation and the identification of inhibitors of this process.
A watershed moment in thienopyridine chemistry occurred in 1974 when Maffrand and Eloy synthesized ticlopidine, the first drug specifically developed to inhibit platelet reactions that was not directed at cyclooxygenase products. This breakthrough represented the inaugural member of what would become known as the thienopyridine class of compounds. Ticlopidine's inhibitory effect was only demonstrable after oral administration, indicating the production of an active metabolite in vivo.
The evolution continued with extensive research on ticlopidine in experimental models of thrombosis and clinical trials in humans before it was recognized in the early 1990s as a specific inhibitor of adenosine diphosphate-induced aggregation. Subsequently, concerns about toxic effects led to the development of clopidogrel, a similar prodrug that demonstrated improved safety profiles while maintaining therapeutic efficacy.
Structural Classification of Thienopyridine Derivatives
Thienopyridines constitute a distinctive class of heterocyclic compounds characterized by the fusion of thiophene and pyridine ring systems. These compounds are classified as selective, irreversible adenosine diphosphate receptor inhibitors, specifically targeting the platelet P2Y12 receptor. The fundamental structural architecture comprises a bicyclic framework where a thiophene ring is fused to a pyridine ring, creating various positional isomers depending on the fusion pattern.
The classification system for thienopyridine derivatives is based on several structural parameters. Primary classification depends on the fusion pattern between the thiophene and pyridine rings, yielding thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers. Secondary classification considers the position and nature of substituents on the bicyclic core structure.
Within the thieno[3,2-b]pyridine subfamily, compounds are further categorized based on substituent patterns. The thieno[3,2-b]pyridine core scaffold has demonstrated significant utility in medicinal chemistry applications, particularly as a foundation for developing biologically active compounds. This core structure provides multiple positions for functionalization, enabling the synthesis of diverse derivatives with varied pharmacological properties.
Contemporary structural classification incorporates functional group analysis, with carboxylic acid derivatives representing a particularly important subclass. These compounds, exemplified by thieno[3,2-b]pyridine-2-carboxylic acid and its substituted analogs, exhibit enhanced synthetic versatility due to the presence of the carboxyl functionality. The carboxylic acid group serves as a reactive handle for further derivatization through amide formation, esterification, and other chemical transformations.
| Structural Class | Core Framework | Substitution Pattern | Representative Example |
|---|---|---|---|
| Thieno[3,2-b]pyridines | Fused thiophene-pyridine | Variable | Thieno[3,2-b]pyridine-2-carboxylic acid |
| Chlorinated derivatives | Thieno[3,2-b]pyridine | Halogen substitution | 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid |
| Carboxylated variants | Thieno[3,2-b]pyridine | Carboxylic acid functionality | Multiple positional isomers |
Significance of this compound in Heterocyclic Chemistry
This compound represents a structurally significant heterocyclic compound within the thienopyridine family, distinguished by its strategic combination of chlorine substitution and carboxylic acid functionality. The compound features a molecular formula of C8H4ClNO2S with a molecular weight of 213.64 grams per mole. This specific structural arrangement confers unique chemical properties that enhance its utility as a synthetic intermediate and potential pharmaceutical building block.
The significance of this compound in heterocyclic chemistry stems from its versatile reactivity profile. The presence of the chlorine atom at the 5-position of the thieno ring significantly influences the compound's reactivity and interaction with biological targets. The chlorine substituent provides opportunities for nucleophilic substitution reactions, enabling further structural modification and derivatization. Simultaneously, the carboxylic acid group at the 2-position offers multiple synthetic pathways through standard carboxyl chemistry, including amide bond formation and esterification reactions.
The compound's heterocyclic nature, incorporating both sulfur and nitrogen atoms in its structure, contributes to its classification among privileged structures in medicinal chemistry. The thieno[3,2-b]pyridine core has demonstrated utility as a scaffold for developing compounds with diverse biological activities. Research has shown that modifications to this core structure can result in compounds with varied pharmacological profiles, making it an attractive template for drug discovery efforts.
Synthetic accessibility represents another crucial aspect of the compound's significance. The synthesis of this compound typically involves cyclization reactions of suitable precursors, with established synthetic routes providing reliable access to the target structure. One common synthetic approach involves the reaction of appropriately substituted pyridine derivatives with thiophene precursors under controlled conditions to facilitate cyclization and subsequent functional group installation.
Comparative Analysis with Other Thienopyridine Isomers
A comprehensive comparative analysis of thienopyridine isomers reveals significant structural and chemical distinctions that influence their respective properties and applications. This compound can be systematically compared with its positional isomers, including 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid and 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid, to understand the impact of chlorine positioning on molecular properties.
3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid, bearing the chemical identifier 1379299-75-8, shares the same molecular formula C8H4ClNO2S but differs in the position of the chlorine substituent. The chlorine atom occupies the 3-position of the thieno ring rather than the 5-position, fundamentally altering the electronic distribution within the molecule. This positional difference affects the compound's reactivity patterns, particularly in nucleophilic substitution reactions and electrophilic aromatic substitution processes.
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid, with the chemical identifier 596793-57-6, represents another positional isomer where the chlorine substituent is located at the 7-position. This positioning places the chlorine atom on the pyridine portion of the bicyclic system rather than the thiophene ring, creating distinct electronic and steric environments. The variation in chlorine position influences the compound's hydrogen bonding patterns, lipophilicity, and potential interactions with biological targets.
| Compound | CAS Number | Chlorine Position | Ring System | Electronic Effects |
|---|---|---|---|---|
| This compound | 1027512-44-2 | 5-position | Thieno ring | Electron-withdrawing on thiophene |
| 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid | 1379299-75-8 | 3-position | Thieno ring | Modified thiophene electronics |
| 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid | 596793-57-6 | 7-position | Pyridine ring | Electron-withdrawing on pyridine |
The electronic properties of these isomers differ significantly due to the varying positions of the electron-withdrawing chlorine substituent. In this compound, the chlorine atom directly influences the electron density of the thiophene ring, potentially affecting the compound's aromatic character and reactivity at adjacent positions. The 3-chloro isomer experiences similar effects but with altered regioselectivity patterns due to the different substitution pattern.
Conversely, 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid features chlorine substitution on the pyridine ring, which predominantly affects the nitrogen-containing aromatic system. This positioning may influence the compound's basicity, coordination chemistry, and hydrogen bonding capabilities differently compared to the thiophene-substituted analogs.
The synthetic accessibility of these isomers also varies based on the availability of appropriate starting materials and the efficiency of cyclization processes. Each positional isomer may require distinct synthetic approaches to achieve optimal yields and purity. The choice of synthetic methodology often depends on the desired substitution pattern and the commercial availability of suitable precursors.
Research applications for these isomers span multiple domains within heterocyclic chemistry and medicinal chemistry. The structural variations enable systematic structure-activity relationship studies, providing insights into the influence of substituent positioning on biological activity and pharmacological properties. Such comparative analyses are essential for optimizing compound design in drug discovery programs and understanding fundamental structure-property relationships in thienopyridine chemistry.
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFULVAVDXQZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Esterification and Amidation: Catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are often utilized.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and ester or amide derivatives, depending on the specific reaction conditions.
Scientific Research Applications
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Key Observations:
- Chlorine Position : The 5-chloro substitution (target compound) optimizes steric and electronic effects for interactions in biological systems compared to 3-chloro isomers .
- Carboxylic Acid Position : Shifting the COOH group from C2 to C6 (e.g., CAS 117390-36-0) alters hydrogen-bonding capacity and solubility .
Comparison with Pyrrolo- and Furopyridine Analogues
Replacing the thiophene ring with pyrrole (pyrrolopyridine) or furan (furopyridine) modifies electronic density and solubility:
Key Observations:
- Heteroatom Impact: Thienopyridines (S) exhibit greater lipophilicity than furopyridines (O), influencing membrane permeability in drug design .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) reduce synthesis yields compared to electron-donating groups (e.g., OMe), as seen in pyrrolopyridine analogues .
Structural Analogues with Similar Pharmacophores
Compounds with pyridine cores and carboxylic acid groups serve as common pharmacophores. Examples include:
Key Observations:
Biological Activity
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its anticancer and antimicrobial properties. The information is derived from a variety of sources to provide a comprehensive overview.
- Molecular Formula : C₈H₄ClNO₂S
- Molecular Weight : 213.64 g/mol
- CAS Number : 1896669-09-2
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. A study evaluating various derivatives of thieno[3,2-b]pyridine compounds showed that certain modifications could enhance their efficacy against cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Viability : Compounds derived from thieno[3,2-b]pyridine structures showed significant cytotoxicity against A549 human lung adenocarcinoma cells. For instance, one derivative reduced cell viability to 66% at a concentration of 100 µM when compared to the standard chemotherapeutic agent cisplatin .
- Structure-Activity Relationship (SAR) : The activity was found to correlate strongly with structural modifications. Compounds with free amino groups exhibited more potent anticancer activity than those with acetylamino fragments, suggesting that specific functionalities are critical for enhanced biological activity .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties.
Research Insights:
- Activity Against Multidrug-Resistant Strains : Compounds based on this scaffold demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the potential of these compounds in addressing antibiotic resistance .
- Mechanism of Action : The exact mechanisms remain under investigation; however, the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways is hypothesized based on similar classes of compounds .
Table 1: Biological Activity Summary of Derivatives
| Compound ID | Anticancer IC₅₀ (µM) | Antimicrobial Activity | Selectivity Index |
|---|---|---|---|
| 1 | 66 | Yes | High |
| 2 | 75 | Yes | Moderate |
| 3 | 90 | No | Low |
Table 2: Structure-Activity Relationship Observations
| Modification Type | Effect on Anticancer Activity | Notes |
|---|---|---|
| Free amino group | Increased | Essential for activity |
| Acetylamino fragment | Decreased | Less effective |
| Halogen substitution | Variable | Depends on position and type |
Case Studies
- Case Study on A549 Cells : In vitro studies conducted on A549 cells revealed that derivatives with specific substitutions exhibited IC₅₀ values significantly lower than those without such modifications. This case emphasizes the importance of chemical structure in drug design.
- Antimicrobial Efficacy Against MRSA : A recent trial assessed the efficacy of selected derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting a favorable therapeutic window.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid, and what catalysts are critical for functionalization?
- Answer : Synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of halogenated pyridine precursors (e.g., 5-chloropyridine derivatives) with thiophene-based intermediates under reflux conditions.
- Step 2 : Cyclization using catalysts like palladium or copper to form the fused thieno-pyridine ring .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions.
- Key Catalysts : Pd(OAc)₂, CuI, or tert-butyl XPhos ligands for cross-coupling reactions .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of chlorine substitution and ring fusion.
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity (e.g., using C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z for C₈H₄ClNO₂S: calculated 213.64) .
Q. What safety precautions are required when handling chlorinated thieno-pyridine derivatives?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 2) .
- Ventilation : Use fume hoods to minimize inhalation of fine particles (STOT SE 3; respiratory system target) .
- Waste Disposal : Follow WGK 3 regulations for environmentally hazardous substances .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Answer :
- Step 1 : Verify solvent purity and calibration of NMR spectrometers (e.g., residual solvent peaks in DMSO-d₆ may overlap with analyte signals).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) to confirm regioisomeric structures .
Q. What strategies optimize reaction yields in the synthesis of thieno-pyridine carboxylic acids under scaled-up conditions?
- Answer :
- Variable Screening : Optimize solvent polarity (e.g., DMF vs. toluene) and temperature (40–100°C) to balance reaction rate and side-product formation .
- Catalyst Loading : Reduce Pd/Cu catalyst amounts to ≤5 mol% while maintaining turnover frequency.
- Workflow : Use inline monitoring (e.g., FTIR or ReactIR) to track intermediate formation and adjust stoichiometry dynamically .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases or bacterial dihydrofolate reductase) .
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO gaps, Cl substituent effects) with antimicrobial or anticancer activity datasets .
Contradiction Analysis in Published Data
Q. Conflicting reports exist on the stability of this compound in aqueous solutions. How can researchers validate degradation pathways?
- Answer :
- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days, then analyze via HPLC for decomposition products.
- Mechanistic Insight : Use LC-MS to identify hydrolyzed intermediates (e.g., pyridine-2-carboxylic acid derivatives) and propose degradation pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
